molecular formula C9H20ClNS B1447727 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-52-8

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride

Cat. No.: B1447727
CAS No.: 1864073-52-8
M. Wt: 209.78 g/mol
InChI Key: ZSKRLOMIOKPXTM-UHFFFAOYSA-N
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Description

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As an organic building block, its structure incorporates a piperidine ring—a common motif in medicinal chemistry—linked to an ethylsulfanyl chain, which may influence its physicochemical properties and bioactivity . This compound is typically supplied as a hydrochloride salt to enhance its stability and solubility. Piperidine-based compounds are frequently utilized in the synthesis of more complex molecules and are studied for their potential interactions with biological systems. As with many research chemicals, this product is classified as hazardous. For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE), including gloves and protective clothing .

Properties

IUPAC Name

2-(2-ethylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKRLOMIOKPXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride typically involves:

  • Step 1: Introduction of a 2-(ethylsulfanyl)ethyl side chain onto the piperidine ring.
  • Step 2: Formation of the hydrochloride salt to improve stability and isolation.

The key challenge is selective functionalization at the 2-position of piperidine and subsequent purification of the hydrochloride salt.

Preparation of 2-(Ethylsulfanyl)ethylpiperidine Intermediate

A common approach is the nucleophilic substitution reaction of piperidine derivatives with ethylsulfanyl-ethyl halides or related precursors. The process usually involves:

  • Reacting piperidine with 2-(ethylsulfanyl)ethyl halide (e.g., chloride or bromide) under controlled conditions.
  • Using a suitable solvent like toluene or polar solvents such as ethanol or methanol.
  • Employing bases or catalysts to promote substitution.

Example:

  • Piperidine reacts with 2-(ethylsulfanyl)ethyl chloride in toluene at elevated temperatures (70–85 °C) to form 2-[2-(ethylsulfanyl)ethyl]piperidine.
  • The reaction is typically monitored until completion, followed by workup involving crystallization or extraction.

Conversion to Hydrochloride Salt

The free base 2-[2-(ethylsulfanyl)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid or thionyl chloride in an inert solvent such as toluene.

  • Method: After synthesis of the free base, the reaction mixture is treated with HCl gas or a solution of HCl in an organic solvent.
  • The hydrochloride salt precipitates out due to its lower solubility.
  • The solid is then isolated by filtration and purified by recrystallization.

Detailed Method from Patent Literature

A closely related compound, 2-piperidinoethyl chloride hydrochloride, is prepared by a two-step process that can be adapted for this compound synthesis:

Step Reagents/Conditions Description
1 Piperidine + ethylene chlorohydrin Formation of 2-piperidinoethanol intermediate
2 Thionyl chloride in toluene, 70–85 °C Chlorination of hydroxyethyl intermediate to form 2-piperidinoethyl chloride hydrochloride

This process is technically and economically advantageous, featuring a one-pot reaction with isolation of the hydrochloride salt by crystallization after cooling the reaction mixture.

By analogy, replacing the hydroxyethyl intermediate with an ethylsulfanyl-substituted intermediate and applying similar chlorination and salt formation steps can yield this compound.

Alternative Synthetic Routes and Purification

  • Use of Polar Solvents: Methanol or ethanol can be used as solvents to facilitate substitution reactions and improve yields.
  • Filtration and Recrystallization: After salt formation, filtration followed by washing with cold solvent and drying under vacuum ensures high purity.
  • Vacuum Distillation: For purification of intermediates, vacuum reduced pressure distillation can be employed to remove solvents and impurities, improving product purity.

Research Findings and Optimization

  • The reaction temperature is critical: 70–85 °C provides optimal conversion and crystallization.
  • Use of aromatic hydrocarbons like toluene as solvents stabilizes reaction intermediates and facilitates product isolation.
  • The molar ratios of reactants and solvents affect yield and purity; typically, solvent volume is 0.4 to 0.6 times the reaction mixture volume during chlorination.
  • Purification by crystallization from the reaction mixture yields hydrochloride salts with high purity suitable for pharmaceutical applications.

Summary Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material Piperidine Primary amine base
Alkylating agent 2-(Ethylsulfanyl)ethyl chloride or bromide Provides ethylsulfanyl substitution
Solvent Toluene, methanol, ethanol Toluene preferred for chlorination step
Temperature 70–85 °C Optimal for substitution and chlorination
Chlorinating agent Thionyl chloride (SOCl2) or HCl For conversion to hydrochloride salt
Reaction time 1–5 hours Depending on step and scale
Purification Crystallization, filtration, vacuum drying Ensures high purity hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride serves as a scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance pharmacological properties or target specific biological pathways.

Neurological Research

Preliminary studies suggest that this compound may act as an antagonist at certain neurotransmitter receptors, potentially impacting cognitive functions and offering therapeutic avenues for treating neurological disorders.

Anticancer Research

The compound has been investigated for its potential role in cancer treatment, particularly in modulating pathways associated with tumor growth and metastasis. Its structural properties may allow it to interact with various cellular targets involved in cancer progression.

Biological ActivityTargetEffectReference
Histamine H3 AntagonismH3 ReceptorImproved cognition
Estrogen Receptor ModulationERαInhibition of cell proliferation
Antimicrobial ActivityVarious bacterial strainsInhibition of growth

Case Study 1: Cognitive Enhancement

In an animal model study, administration of this compound resulted in significant improvements in memory retention during cognitive tests. The findings indicate its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

Research involving breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis in hormone-resistant cancer cells. These results suggest that it may be effective in overcoming resistance mechanisms prevalent in certain types of cancers.

Mechanism of Action

The mechanism of action of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The ethylsulfanyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethylsulfanyl group likely confers higher logP values compared to ether-containing analogs, favoring CNS penetration .
  • Solubility: Oxygen-containing derivatives (e.g., phenoxy or isopropoxy) may exhibit better aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

Overview

2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride, with the CAS number 1864073-52-8, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ethylsulfanyl group, which contributes to its pharmacological properties. Research indicates that piperidine derivatives play significant roles in medicinal chemistry, particularly in the development of drugs targeting neurological and other physiological pathways.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to bind effectively to the catalytic site of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound interacts with specific amino acids within the enzyme's active site, including Trp84, Trp279, Phe330, and Phe331, leading to modulation of cholinergic signaling pathways.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Enzyme Inhibition : It inhibits AChE activity, which may enhance cholinergic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.
  • Cell Signaling : The compound influences cellular processes by modulating signaling pathways and gene expression, impacting cellular metabolism and function .

Pharmacological Effects

Research has documented various pharmacological effects associated with this compound:

  • Neuroprotective Properties : The inhibition of AChE suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative disease models.
  • Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives can exhibit antimicrobial properties; however, specific data on this compound's efficacy against bacterial strains remains limited .

Neuroprotective Studies

In laboratory settings, this compound demonstrated neuroprotective effects in models of oxidative stress. These studies utilized cell lines exposed to neurotoxic agents, revealing that treatment with the compound reduced cell death and improved viability compared to untreated controls.

Antimicrobial Studies

While focused research on the antimicrobial properties of this specific compound is scant, related piperidine derivatives have shown promise as effective inhibitors against various bacterial strains. For instance, compounds structurally similar to this compound have exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Dosage and Toxicity

The biological activity of this compound varies significantly with dosage:

  • Low Doses : Indicated therapeutic benefits in enhancing cholinergic activity.
  • High Doses : Associated with toxicity and adverse effects in animal models, necessitating careful dosage calibration in potential therapeutic applications.

Comparison with Similar Compounds

A comparative analysis with other piperidine derivatives highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
2-[2-(Methylsulfanyl)ethyl]piperidine HClMethylsulfanyl groupSimilar AChE inhibition
2-[2-(Phenylsulfanyl)ethyl]piperidine HClPhenylsulfanyl groupPotentially altered binding affinity
2-[2-(Hydroxyl)ethyl]piperidine HClHydroxyl groupIncreased solubility; different reactivity

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing precursor compounds in methanol/water mixtures (e.g., 2 hours at elevated temperatures) followed by purification via silica gel chromatography (chlorform:methanol:ammonia = 96:4:0.4) has been effective for analogous piperidine derivatives . Optimization can employ Design of Experiments (DOE) to evaluate solvent ratios, temperature, and catalyst loading.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity (e.g., δ 2.8–3.2 ppm for piperidine protons) .
  • Melting Point Analysis : Decomposition points (e.g., 219°C for similar compounds) help assess crystallinity .
  • InChI Key Validation : Cross-referencing computed InChI keys (e.g., PubChem data) ensures structural accuracy .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers, as sulfanyl groups are redox-sensitive .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported synthetic yields or pharmacological data?

  • Methodological Answer : Quantum mechanical (QM) calculations (e.g., DFT for reaction pathways) and machine learning can identify critical variables (e.g., solvent polarity, steric effects). ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by predicting optimal conditions . For example, conflicting yield data may arise from unoptimized catalyst ratios, which QM simulations can rectify.

Q. What strategies are effective for studying this compound’s role in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Structure-Activity Relationship (SAR) : Modify the ethylsulfanyl or piperidine moieties and assess changes in IC50_{50} values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. How can researchers design derivatives with enhanced selectivity or reduced toxicity?

  • Methodological Answer :
  • Fragment-Based Drug Design (FBDD) : Replace the ethylsulfanyl group with bioisosteres (e.g., methylsulfonyl) to improve solubility .
  • Metabolic Profiling : Use hepatocyte assays or LC-MS/MS to identify toxic metabolites from sulfanyl oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
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